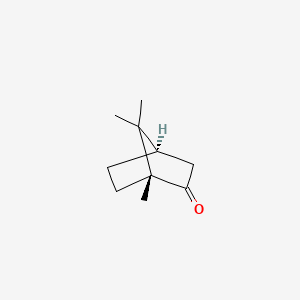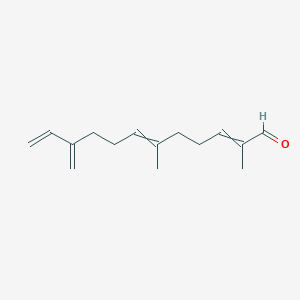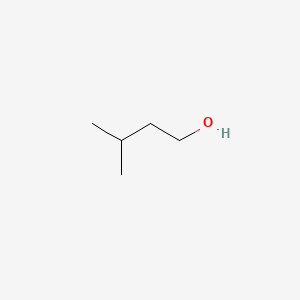
Tritriacontanoic acid
説明
Tritriacontanoic acid, also known as Psyllic acid, Ceromelissic acid, or C33:0, is a saturated fatty acid . It is found in insect waxes, the wax of wax scale insects, the propolis of bees and bumblebees, and in a few plants . Its molecular formula is C33H66O2 and it has a molecular weight of 494.9 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C33H66O2 . The InChI representation of its structure isInChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35) . Physical and Chemical Properties Analysis
This compound has a molecular weight of 494.9 g/mol . It has a complexity of 393 and a topological polar surface area of 37.3 Ų . The exact mass and the monoisotopic mass are both 494.50628134 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .科学的研究の応用
Plant Growth Enhancement
Tritriacontanoic acid, also referred to as triacontanol in many studies, is primarily recognized for its role as a potent natural plant growth regulator. It's used extensively in agriculture to improve crop production, particularly in Asia. The application of triacontanol has been linked to a myriad of positive effects such as enhanced growth, increased yield, improved photosynthesis, and elevated protein synthesis. Additionally, it influences the uptake of water and nutrients, nitrogen-fixation, enzyme activities, and the contents of free amino acids, reducing sugars, soluble proteins, and active constituents of essential oils in various crops. It's noteworthy that triacontanol can rapidly boost the physiological efficiency of cells, potentially optimizing the genetic potential of plants significantly. However, the precise mechanisms of action and the broader implications of triacontanol on plant growth regulation, particularly concerning physiological activities and secondary metabolite biosynthesis under abiotic stress, are still under investigation (Naeem, Khan, & Moinuddin, 2012).
Agricultural Crop Productivity
Studies have demonstrated that triacontanol can directly or indirectly regulate several physiological and biochemical processes in plants, leading to increased crop yields. However, the consistency of results, especially in the U.S., has not been sufficient to recommend its commercial use. Warm temperatures prior to the application of triacontanol seem to enhance the plant's response, and it's been observed that the compound or its metabolite can move rapidly within plants after application. Several other compounds, like phthalate esters, have been found to have an antagonistic effect on the response of plants to triacontanol (Ries & Stutte, 1985).
Micropropagation of Woody Plants
Triacontanol has also shown effectiveness in the micropropagation of economically significant woody fruit plants. Its addition to routine multiplication and rooting media has been found to increase the number of shoots, fresh weight, root number, and chlorophyll content of plants like apple and sour cherry. Combining triacontanol with certain growth regulators, like indole-3-butyric acid, has been noted to enhance these effects further (Tantos et al., 2001).
Extraction and Use as Plant Growth Regulator
Research has also explored the extraction of triacontanol from natural sources like green tea leaves and its potential as a natural alternative to synthetic plant growth regulators, which can be harmful to human health and the environment. The effectiveness of triacontanol extracted using supercritical carbon dioxide has been tested and compared to conventional extraction methods. Its potential as a plant growth regulator was validated in experiments with spinach tissue culture, where it showed promising results in enhancing plant growth characteristics (Sontakke et al., 2018).
Safety and Hazards
生化学分析
Biochemical Properties
Tritriacontanoic acid is an endogenous plant growth regulator that facilitates numerous plant metabolic activities leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms .
Cellular Effects
The effects of this compound on cells are primarily observed in plants, where it influences growth and development. It helps in counteracting stress-induced damages in plants .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a plant growth regulator. It affects a multitude of physio-biochemical processes in crop plants .
Temporal Effects in Laboratory Settings
Its role as a plant growth regulator suggests that it may have long-term effects on plant growth and development .
Transport and Distribution
As it is a plant growth regulator, it is likely distributed throughout the plant to exert its effects .
Subcellular Localization
As a plant growth regulator, it is likely present in various subcellular compartments where it exerts its effects .
特性
IUPAC Name |
tritriacontanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWEDFDJHDPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959174 | |
| Record name | Tritriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38232-03-0, 8063-16-9 | |
| Record name | Tritriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritriacontanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Psyllium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITRIACONTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LSY5B2356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)





![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)
